molecular formula C11H10F3NO B14169684 N-Methyl-m-(trifluoromethyl)cinnamamide CAS No. 93040-59-6

N-Methyl-m-(trifluoromethyl)cinnamamide

Cat. No.: B14169684
CAS No.: 93040-59-6
M. Wt: 229.20 g/mol
InChI Key: YEBIYCKHVHLBHN-AATRIKPKSA-N
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Description

N-Methyl-m-(trifluoromethyl)cinnamamide is an organic compound characterized by the presence of a cinnamamide core structure with a trifluoromethyl group and a methyl group attached to the nitrogen atom

Chemical Reactions Analysis

Types of Reactions

N-Methyl-m-(trifluoromethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized cinnamamide derivatives, while substitution reactions can produce a variety of substituted cinnamamide compounds .

Mechanism of Action

The mechanism of action of N-Methyl-m-(trifluoromethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of cinnamamide have been shown to interact with ergosterol in fungal cell membranes, leading to antifungal effects .

Comparison with Similar Compounds

N-Methyl-m-(trifluoromethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific chemical properties and biological activities that differentiate it from other cinnamamide derivatives.

Properties

CAS No.

93040-59-6

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

(E)-N-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C11H10F3NO/c1-15-10(16)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3,(H,15,16)/b6-5+

InChI Key

YEBIYCKHVHLBHN-AATRIKPKSA-N

Isomeric SMILES

CNC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CNC(=O)C=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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